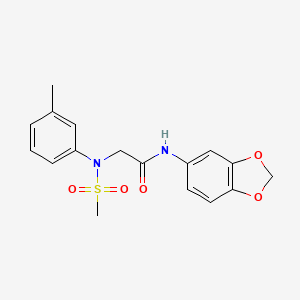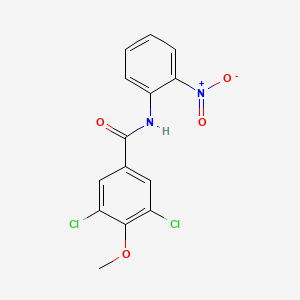
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or Molly. The drug has been used recreationally for its euphoric effects, but it has also been studied for its potential therapeutic benefits.
作用机制
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and social behavior. This compound also affects the release of oxytocin, a hormone that is associated with bonding and social attachment.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. In the brain, this compound can cause changes in neurotransmitter levels and may lead to long-term changes in brain function.
实验室实验的优点和局限性
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in laboratory settings to study its effects on the brain and behavior. The drug has been shown to increase social behavior in animals and may be useful in studying the neural mechanisms underlying social behavior. However, the use of this compound in laboratory settings is limited by its potential for abuse and the ethical considerations involved in using a recreational drug in experiments.
未来方向
There are several areas of research that could benefit from further study of N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. These include:
1. Clinical trials of this compound-assisted therapy for PTSD, anxiety, and depression.
2. Studies of the long-term effects of this compound use on brain function and behavior.
3. Investigations into the potential therapeutic benefits of this compound for other mental health conditions, such as addiction and autism.
4. Development of new treatments based on the mechanisms of action of this compound, such as drugs that increase oxytocin levels.
Conclusion:
This compound is a synthetic drug that has gained popularity in recent years for its psychoactive effects. The drug has been studied for its potential therapeutic benefits, particularly in treating PTSD, anxiety, and depression. This compound works by increasing neurotransmitter levels in the brain and affecting social behavior. While there are limitations to its use in laboratory settings, further research into the potential therapeutic benefits of this compound could lead to new treatments for mental health conditions.
科学研究应用
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic benefits in treating a range of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. The drug has been shown to increase feelings of empathy and connection with others, which may be beneficial in therapy settings. This compound-assisted therapy has shown promising results in early clinical trials, but more research is needed to fully understand its potential benefits and risks.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12-4-3-5-14(8-12)19(25(2,21)22)10-17(20)18-13-6-7-15-16(9-13)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYOHAKFZRMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929688.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3929700.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B3929707.png)
![4-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3929708.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3929715.png)

![{4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)

![{3-[4-(3-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl}amine dihydrochloride](/img/structure/B3929756.png)
![2-bromo-N-{[(4-sec-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929779.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3929787.png)
![2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B3929793.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3929804.png)